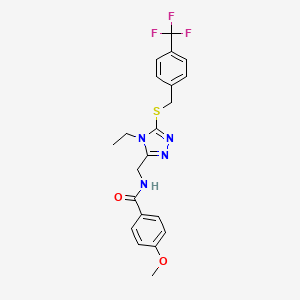
N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazole ring, a benzyl group, a thioether linkage, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the benzyl group, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, benzyl group, and amide group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo reactions at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could impact its solubility, while the benzyl group could affect its reactivity .Applications De Recherche Scientifique
Antimicrobial Activity N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and its derivatives have been researched for their potential in antimicrobial treatments. A study on the synthesis and antimicrobial screening of related compounds showed promising results against a variety of bacterial and fungal infections. These thiazole derivatives could offer new therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-Cancer Properties Another significant application is in the domain of cancer research. Derivatives of this compound have been studied for their anti-cancer properties, specifically as EGFR inhibitors in cancer treatments. Detailed studies have highlighted their potential mechanism in inhibiting cancer cell proliferation and their binding affinities within the EGFR binding pocket, showcasing their promise as anti-cancer agents (Karayel, 2021).
Sigma-2 Receptor Probe Development Further research has focused on the development of sigma-2 receptor probes, with compounds structurally related to this compound being evaluated for their binding affinity to sigma-2 receptors. These studies aim at understanding the physiological role of sigma-2 receptors and their implications in diseases, making these compounds valuable tools for in vitro studies (Xu et al., 2005).
Breast Cancer Imaging Additionally, derivatives have been utilized in imaging studies, such as in the visualization of primary breast tumors through sigma receptor scintigraphy. This application demonstrates the potential of such compounds in noninvasively assessing tumor proliferation, aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles , which are known to exhibit a wide range of biological activities.
Mode of Action
1,2,4-triazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s interaction with its targets .
Biochemical Pathways
1,2,4-triazoles are known to interfere with a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from inhibiting enzyme activity to modulating signal transduction .
Pharmacokinetics
The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s bioavailability .
Result of Action
1,2,4-triazoles are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-28-18(12-25-19(29)15-6-10-17(30-2)11-7-15)26-27-20(28)31-13-14-4-8-16(9-5-14)21(22,23)24/h4-11H,3,12-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXZQOYSSZRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
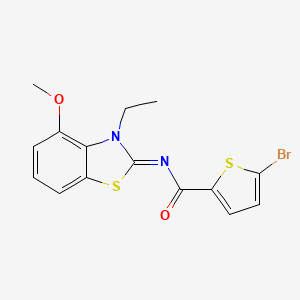

![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)
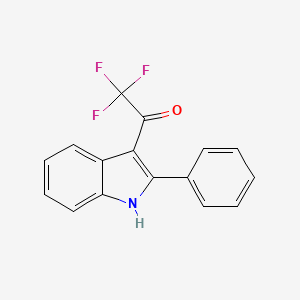
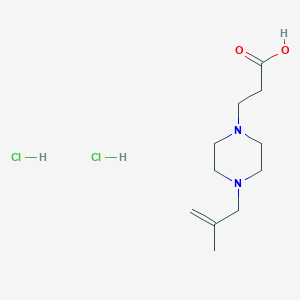
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)
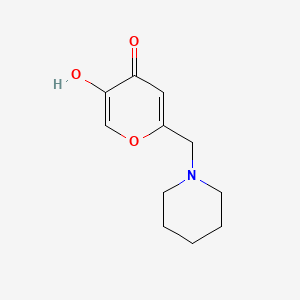
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)
![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)
![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
